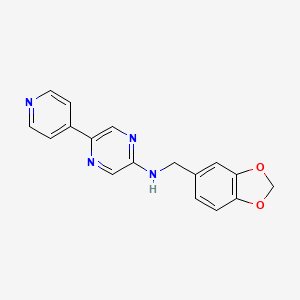
Pyrazinamine, N-(1,3-benzodioxol-5-ylmethyl)-5-(4-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazinamine, N-(1,3-benzodioxol-5-ylmethyl)-5-(4-pyridinyl)-: is a complex organic compound that features a pyrazine ring substituted with a benzodioxole moiety and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazinamine, N-(1,3-benzodioxol-5-ylmethyl)-5-(4-pyridinyl)- typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrazine Core: The pyrazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzodioxole Moiety: This step involves the coupling of the benzodioxole group to the pyrazine core, often using palladium-catalyzed cross-coupling reactions.
Attachment of the Pyridine Ring:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, Pyrazinamine, N-(1,3-benzodioxol-5-ylmethyl)-5-(4-pyridinyl)- is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Pyrazinamine, N-(1,3-benzodioxol-5-ylmethyl)-5-(4-pyridinyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: A simpler pyrazine derivative used as an antitubercular agent.
Benzodioxole derivatives: Compounds containing the benzodioxole moiety, known for their diverse biological activities.
Pyridine derivatives: A broad class of compounds with various applications in medicine and industry.
Uniqueness
Pyrazinamine, N-(1,3-benzodioxol-5-ylmethyl)-5-(4-pyridinyl)- is unique due to its combination of the pyrazine, benzodioxole, and pyridine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
821783-90-8 |
|---|---|
Molecular Formula |
C17H14N4O2 |
Molecular Weight |
306.32 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-pyridin-4-ylpyrazin-2-amine |
InChI |
InChI=1S/C17H14N4O2/c1-2-15-16(23-11-22-15)7-12(1)8-20-17-10-19-14(9-21-17)13-3-5-18-6-4-13/h1-7,9-10H,8,11H2,(H,20,21) |
InChI Key |
DNXZRZYDHGTDKX-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=NC=C(N=C3)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


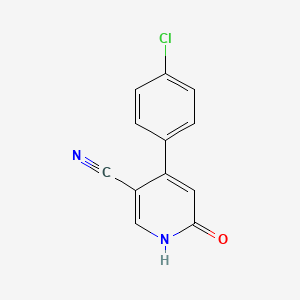
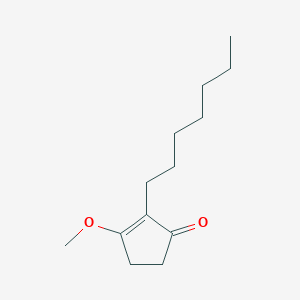
![Diethyl [acetyl(prop-2-en-1-yl)amino]propanedioate](/img/structure/B14215291.png)
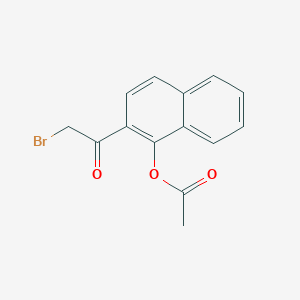
![[(Pentafluorophenyl)imino]propadien-1-one](/img/structure/B14215299.png)
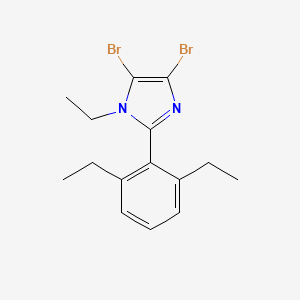
![4-[(4-Nitroanilino)methylidene]pyridin-3(4H)-one](/img/structure/B14215317.png)
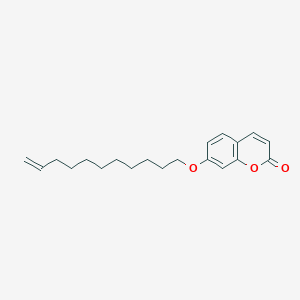
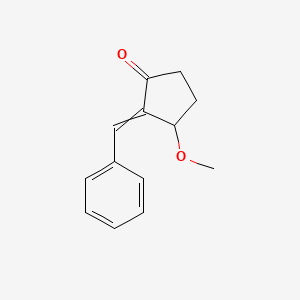
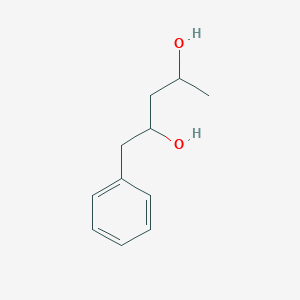
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,4-dichlorophenyl)-3-methyl-](/img/structure/B14215363.png)
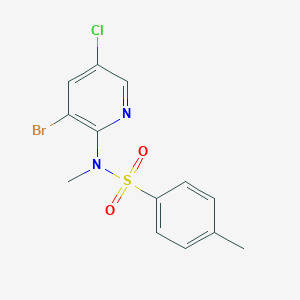
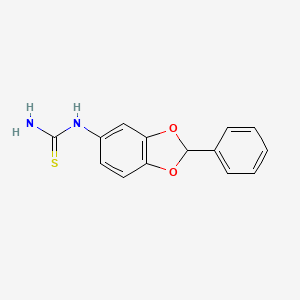
![Pyrazinamine, N-[(4-methoxyphenyl)methyl]-5-(4-pyridinyl)-](/img/structure/B14215376.png)
